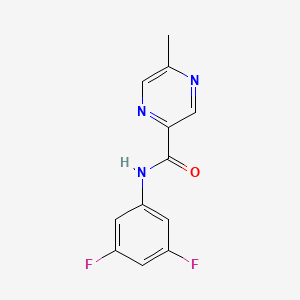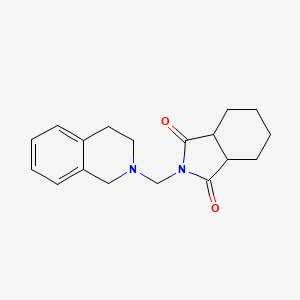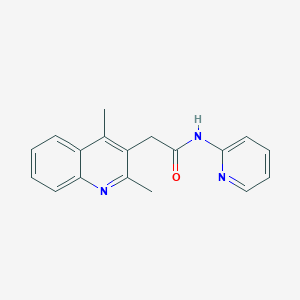![molecular formula C16H15NO4 B7454380 ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate](/img/structure/B7454380.png)
ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate, also known as ethyl ferulate, is a natural compound found in various plants. It is a derivative of ferulic acid, which is a well-known antioxidant and anti-inflammatory agent. Ethyl ferulate has gained attention in recent years due to its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Ethyl ferulate has been studied for its potential applications in various scientific research fields. In biochemistry, it has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of oxidative stress-related diseases, such as cancer and cardiovascular diseases. In physiology, it has been studied for its effects on glucose metabolism and insulin sensitivity, which make it a potential candidate for the treatment of type 2 diabetes. Ethyl ferulate has also been studied for its potential applications in food preservation, due to its antimicrobial properties.
Mecanismo De Acción
The mechanism of action of ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate ferulate is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. Ethyl ferulate can scavenge free radicals and inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues. It can also inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which can cause inflammation and tissue damage.
Biochemical and Physiological Effects:
Ethyl ferulate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the production of ROS and pro-inflammatory cytokines. In vivo studies have shown that it can improve glucose metabolism and insulin sensitivity, reduce inflammation and oxidative stress, and protect against cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl ferulate has several advantages for lab experiments. It is a natural compound, which makes it more biocompatible and less toxic than synthetic compounds. It is also relatively easy to synthesize and purify, which makes it more accessible for research purposes. However, there are also some limitations to using ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate ferulate in lab experiments. Its solubility in aqueous solutions is limited, which can affect its bioavailability and efficacy. Its stability in different pH and temperature conditions is also not well understood, which can affect its reproducibility and reliability.
Direcciones Futuras
There are several future directions for the research on ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate ferulate. One direction is to investigate its potential applications in the treatment of cancer and cardiovascular diseases, particularly in combination with other natural compounds or conventional therapies. Another direction is to study its effects on the gut microbiome and its potential applications in the treatment of gut-related diseases, such as inflammatory bowel disease. Further studies are also needed to elucidate its mechanism of action and its stability in different conditions, in order to improve its efficacy and reliability as a research tool.
Métodos De Síntesis
Ethyl ferulate can be synthesized through the esterification of ferulic acid with ethanol in the presence of a strong acid catalyst. The reaction can be carried out under reflux conditions, and the product can be purified through recrystallization or column chromatography. The purity of ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate ferulate can be determined through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-2-20-15(18)10-7-12-5-8-13(9-6-12)17-16(19)14-4-3-11-21-14/h3-11H,2H2,1H3,(H,17,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXCWWFRCJTYGL-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)methyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7454305.png)
![tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate](/img/structure/B7454311.png)
![[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxylate](/img/structure/B7454317.png)
![N-(3-morpholin-4-ylpropyl)-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7454328.png)


![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 3-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B7454354.png)
![3-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B7454355.png)
![5-bromo-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7454363.png)
![Morpholin-4-yl[2-(phenylamino)phenyl]methanone](/img/structure/B7454365.png)



